Physicochemical Properties of 4-(2-aminopyrimidin-5-yl)benzoic Acid: A Technical Guide
Physicochemical Properties of 4-(2-aminopyrimidin-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-aminopyrimidin-5-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public literature, this document focuses on detailing the robust experimental protocols for determining these essential parameters. The included methodologies are standard in the pharmaceutical industry and provide a framework for the comprehensive characterization of this compound.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol |
| Aqueous Solubility | Data not available |
| pKa | Data not available |
| Melting Point | Data not available |
| LogP | Data not available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized experimental methodologies for the determination of key physicochemical properties of 4-(2-aminopyrimidin-5-yl)benzoic acid.
Determination of Aqueous Solubility
The thermodynamic solubility of a compound is a critical parameter influencing its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
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Preparation of Saturated Solution: Excess solid 4-(2-aminopyrimidin-5-yl)benzoic acid is added to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
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Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.
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Phase Separation: Post-equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Quantification: The concentration of 4-(2-aminopyrimidin-5-yl)benzoic acid in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at a predetermined wavelength of maximum absorbance.
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Data Analysis: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate to ensure accuracy and precision.
Determination of Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of 4-(2-aminopyrimidin-5-yl)benzoic acid is dissolved in a suitable solvent (e.g., a small amount of DMSO or methanol, followed by dilution with water) to create a solution of known concentration (e.g., 1-10 mM).
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Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
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Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For a compound with multiple ionizable groups, multiple inflection points may be observed.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. The capillary method is a widely used and pharmacopeia-recognized technique.[1][2]
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 4-(2-aminopyrimidin-5-yl)benzoic acid is packed into a thin-walled glass capillary tube, which is sealed at one end.[1] The sample should be tightly packed to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a viewing lens and a calibrated thermometer or an electronic temperature sensor.[2]
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Measurement: The temperature of the block is raised at a controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.[2]
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically < 2 °C) is indicative of a pure compound.[2]
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its distribution between an oily (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for LogP determination.[3]
Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
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Partitioning: A known amount of 4-(2-aminopyrimidin-5-yl)benzoic acid is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the aqueous phase in a separatory funnel or vial.
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Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium. The vessel is then allowed to stand undisturbed for the phases to separate completely.
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Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be repeated at least three times.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of 4-(2-aminopyrimidin-5-yl)benzoic acid.
Caption: Experimental workflow for physicochemical profiling.
